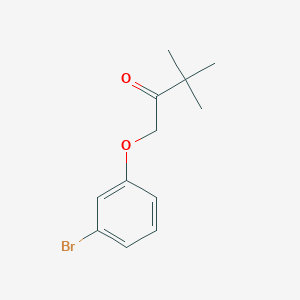
1-(3-Bromophenoxy)-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenoxy)-3,3-dimethylbutan-2-one is an organic compound characterized by a bromophenoxy group attached to a 3,3-dimethylbutan-2-one structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromophenol and 3,3-dimethylbutan-2-one as the primary reactants.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a strong base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Procedure: The 3-bromophenol is first deprotonated using the base to form the phenoxide ion, which then attacks the carbonyl carbon of 3,3-dimethylbutan-2-one, resulting in the formation of the desired product.
Industrial Production Methods:
Scale-Up: The reaction can be scaled up using industrial reactors, ensuring precise control over temperature and reaction time to optimize yield and purity.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using nucleophiles like sodium iodide (NaI) in acetone.
Common Reagents and Conditions: Reagents like KMnO4, H2CrO4, LiAlH4, NaBH4, and NaI are commonly used under controlled conditions to achieve the desired reactions.
Major Products Formed: The major products include oxidized derivatives, reduced alcohols, and substituted bromophenol derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with specific molecular targets, such as enzymes or receptors, influencing biological pathways.
Mechanism: The exact mechanism depends on the specific application, but it generally involves binding to the active site of an enzyme or receptor, modulating its activity.
Comparison with Similar Compounds
Similar Compounds: Other compounds with similar structures include 1-(3-Bromophenoxy)acetone and 1-(3-Bromophenoxy)-2-nitrobenzene.
Uniqueness: 1-(3-Bromophenoxy)-3,3-dimethylbutan-2-one is unique due to its specific substitution pattern and the presence of the dimethylbutan-2-one moiety, which influences its reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-(3-bromophenoxy)-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)11(14)8-15-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBURLDSFBGFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
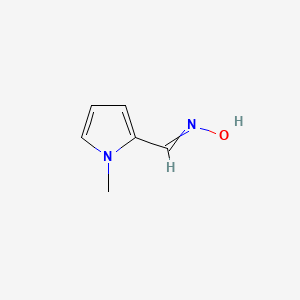
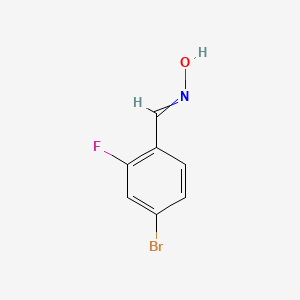
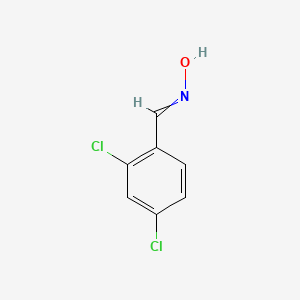
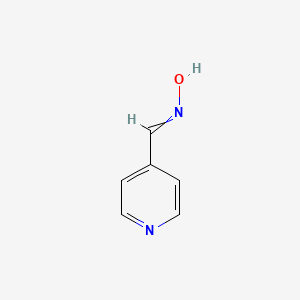
![2-chloro-N-[3-(dimethylamino)propyl]-5-nitrobenzenesulfonamide](/img/structure/B7857848.png)
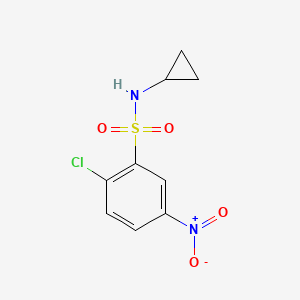
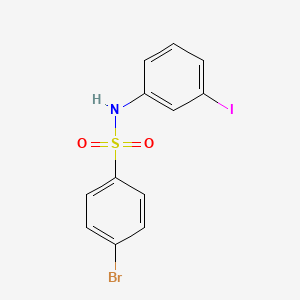

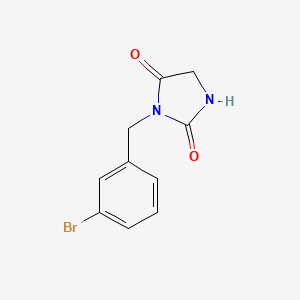
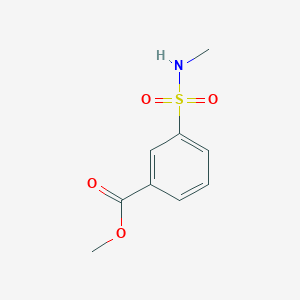
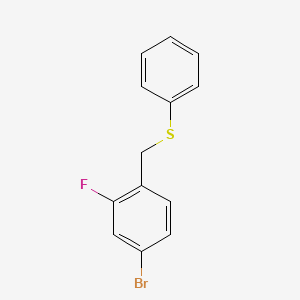
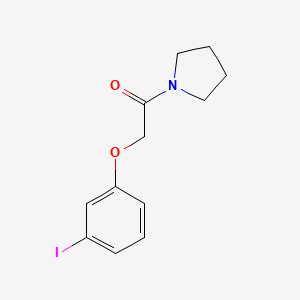
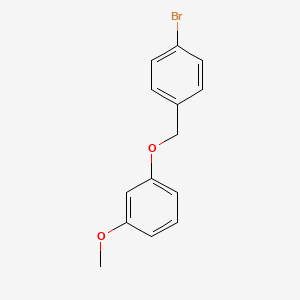
![{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B7857935.png)
